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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two selective Retinoic Acid Receptor

Alpha (RARα) agonists, AGN-195183 and AGN-193836. The information presented is curated

from publicly available experimental data to assist researchers in understanding the nuanced

differences in their biochemical and cellular activities.

Introduction
AGN-195183 and AGN-193836 are synthetic retinoids that exhibit selective agonist activity for

the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor involved in regulating gene

transcription that controls cellular processes such as proliferation and differentiation.[1] While

both compounds target the same receptor, evidence suggests differences in their binding

affinity, selectivity, and cellular effects.

Biochemical Profile: Binding Affinity and Selectivity
A critical differentiator between RARα agonists is their binding affinity and selectivity for the

target receptor over other RAR isoforms (RARβ and RARγ).

AGN-195183 is a potent and highly selective RARα agonist.[1][2][3] Experimental data

indicates a dissociation constant (Kd) of 3 nM for its interaction with RARα.[1][2][3] Notably,

AGN-195183 is reported to have no activity on RARβ and RARγ, highlighting its high specificity

for the alpha isoform.[1][2][3]
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AGN-193836 is also characterized as a selective RARα agonist.[4] In fact, it has been

described as the first monospecific RARα retinoid to be synthesized.[5] While direct head-to-

head studies providing a specific Kd value for AGN-193836 from the same experimental setup

as AGN-195183 are not readily available in the searched literature, AGN-195183 is

consistently described as having improved binding selectivity relative to AGN-193836.[1][2][3]

Compound Target
Dissociation
Constant (Kd)

Selectivity Profile

AGN-195183 RARα 3 nM[1][2][3]
No activity on RARβ/

γ[1][2][3]

AGN-193836 RARα Data not available
Selective for RARα[4]

[5]

Cellular Activity: Inhibition of Breast Cancer Cell
Growth
The anti-proliferative effects of these RARα agonists have been evaluated in human breast

cancer cell lines. The data available for AGN-195183 demonstrates its ability to inhibit the

growth of both estrogen receptor-positive (T-47D) and HER2-overexpressing (SK-BR-3) breast

cancer cells.

Compound Cell Line Receptor Status
IC50 (Growth
Inhibition)

AGN-195183 T-47D ER-positive 1.4 nM[3]

SK-BR-3 HER2-overexpressing 11 nM[3]

AGN-193836 T-47D ER-positive Data not available

SK-BR-3 HER2-overexpressing Data not available

ER: Estrogen Receptor; HER2: Human Epidermal Growth Factor Receptor 2

While a study confirms the biological activity of AGN-193836 in breast cancer cell lines, specific

IC50 values for T-47D and SK-BR-3 cells were not found in the reviewed literature, precluding
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a direct quantitative comparison of their anti-proliferative potency in these lines.[4]

Mechanism of Action: The RARα Signaling Pathway
Both AGN-195183 and AGN-193836 exert their effects by activating the RARα signaling

pathway. Upon binding of an agonist, RARα forms a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response

Elements (RAREs) in the promoter regions of target genes. This binding event modulates gene

transcription, leading to changes in cellular processes like differentiation and proliferation.[1]

The binding of the agonist to RARα induces a conformational change in the receptor, leading to

the dissociation of corepressor proteins and the recruitment of coactivator proteins. This switch

from repression to activation of transcription is a key event in retinoid signaling. The

downstream genes regulated by this pathway are numerous and play roles in cell cycle control

and differentiation.

Below is a generalized diagram of the RARα signaling pathway.
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Radioligand Competitive Binding Assay (General
Protocol)
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a receptor.

Receptor Preparation: Nuclear extracts containing the specific RAR isoform (α, β, or γ) are

prepared from transfected cells (e.g., COS-7 cells) or from recombinant protein expression

systems.

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]9-cis-Retinoic Acid) is

incubated with the receptor preparation in the presence of varying concentrations of the

unlabeled test compound (AGN-195183 or AGN-193836).

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 2

hours at 4°C) to allow the binding to reach equilibrium.

Separation: Bound radioligand is separated from unbound radioligand. This is often achieved

by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki or Kd can then be calculated from the IC50 value using

the Cheng-Prusoff equation.

Cell Viability/Growth Inhibition Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Cell Seeding: Breast cancer cells (e.g., T-47D, SK-BR-3) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (AGN-195183 or AGN-193836) or a vehicle control.
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Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the

compounds to exert their effects.

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Viable cells with active metabolism will reduce the yellow

MTT to a purple formazan product.

Formazan Solubilization: After a few hours of incubation with MTT, a solubilization solution is

added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control. An IC50 value, the concentration of the compound that causes

a 50% reduction in cell viability, is then determined by plotting the data on a dose-response

curve.

Summary and Conclusion
Both AGN-195183 and AGN-193836 are valuable research tools for investigating the role of

RARα in various biological processes. The available data indicates that AGN-195183 is a more

potent and selective RARα agonist compared to AGN-193836. Its high specificity, with no

reported activity on RARβ and RARγ, makes it a more precise tool for dissecting RARα-specific

functions. The quantitative data on its potent anti-proliferative effects in breast cancer cell lines

further underscores its potential as a lead compound for therapeutic development.

While AGN-193836 is a well-established selective RARα agonist, the lack of readily available,

directly comparable quantitative data for its binding affinity and cellular potency in the same

experimental systems as AGN-195183 makes a definitive performance comparison

challenging. Researchers should consider the higher potency and selectivity of AGN-195183
when designing experiments requiring precise modulation of RARα signaling.

The provided experimental protocols offer a general framework for the types of assays used to

characterize these compounds. It is recommended that researchers consult specific

publications for detailed methodologies tailored to their experimental setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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